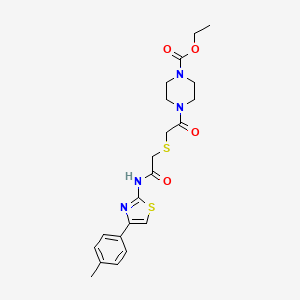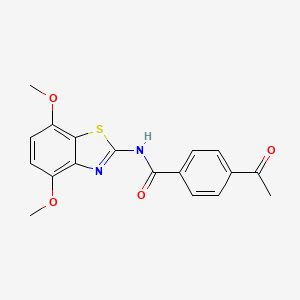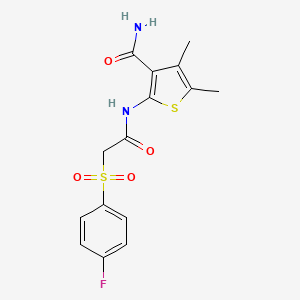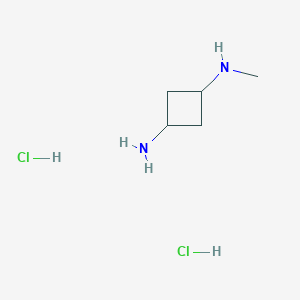
1-N-Methylcyclobutane-1,3-diamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-N-Methylcyclobutane-1,3-diamine;dihydrochloride is a research chemical with the CAS Number: 2580239-79-6 . It has a molecular weight of 173.08 and its IUPAC name is N1-methylcyclobutane-1,3-diamine dihydrochloride . The compound is a salt, with chloride ions being part of its structure .
Molecular Structure Analysis
The InChI code for this compound is1S/C5H12N2.2ClH/c1-7-5-2-4(6)3-5;;/h4-5,7H,2-3,6H2,1H3;2*1H . This indicates that the compound has a cyclobutane ring with two amine groups and one methyl group attached to it. The compound also has two chloride ions associated with it .
Scientific Research Applications
Synthesis and Structural Studies
1-N-Methylcyclobutane-1,3-diamine;dihydrochloride is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of cyclic compounds. Cyclobutane diamines, including derivatives such as this compound, have been recognized as promising building blocks in drug discovery due to their steric properties. These compounds have been used to develop new synthetic schemes that exploit classical chemistry for constructing cyclobutane rings, and their conformational preferences have been evaluated using techniques like X-ray diffraction (Radchenko et al., 2010).
Applications in Catalysis
Research in metal-catalyzed reactions has highlighted the significance of 1,2-diamine motifs, which are present in several natural products and pharmaceutical agents. Chiral 1,2-diamines, to which this compound is structurally related, are widely used in asymmetric synthesis and catalysis. Advances in metal-catalyzed diamination reactions suggest that these structures could be extensively employed in constructing natural products and drug molecules in the near future (Cardona & Goti, 2009).
Fungicidal Activity
Compounds structurally similar to this compound have been studied for their fungicidal properties. For example, alicyclic diamines like 1,2-bis(aminomethyl)-4,5-dimethylcyclohexa-1,4-diene have been synthesized and examined for their efficacy in controlling crop pathogens. These studies provide a basis for understanding how similar cyclic diamines might be used in agricultural contexts (Havis et al., 1996).
Material Science Applications
In the realm of material sciences, derivatives of cyclobutane, akin to this compound, have been utilized in studying the properties of liquid crystal cells. The study of poly(amic acid)s synthesized from cyclobutane derivatives provides insights into the factors affecting pretilt angles of liquid crystal cells, demonstrating the potential of these compounds in advanced material applications (Lee et al., 2006).
Properties
IUPAC Name |
1-N-methylcyclobutane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c1-7-5-2-4(6)3-5;;/h4-5,7H,2-3,6H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSLLCWHOQTMGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC(C1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
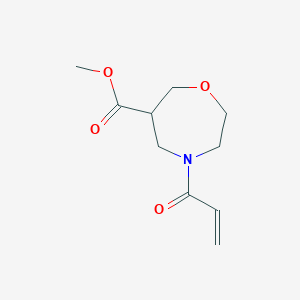

![1-(4H,6H,7H-Pyrano[4,3-D][1,3]thiazol-2-YL)ethan-1-one](/img/structure/B2999112.png)

![2-[(4-amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B2999115.png)
![2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl 4-methylphenyl ether](/img/structure/B2999117.png)
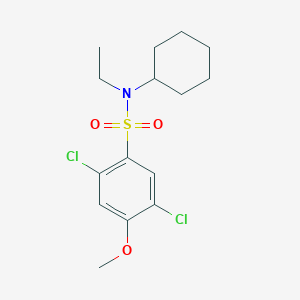
![N-[5-Methyl-2-(4-methylpyrazol-1-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B2999120.png)
![7-[(2-Fluorophenyl)methoxy]-3-phenylchromen-4-one](/img/structure/B2999121.png)
![N-{[2-(4-methylphenyl)oxan-3-yl]methyl}prop-2-enamide](/img/structure/B2999123.png)
